molecular formula C17H22N2O3S2 B2764007 N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide CAS No. 1116082-45-1

N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide

Cat. No. B2764007
CAS RN: 1116082-45-1
M. Wt: 366.49
InChI Key: RRCNTWKXNLWZCZ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide is a useful research compound. Its molecular formula is C17H22N2O3S2 and its molecular weight is 366.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents

The benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They have shown significant inhibitory effects against cancer cell lines, such as breast cancer cells . These compounds can selectively inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors, making them promising candidates for novel antiproliferative agents .

Antimicrobial Activity

Sulfonamide compounds have been explored for their antimicrobial properties . Research indicates that certain sulfonamides bearing a 1,4-benzodioxin ring exhibit good inhibitory activity against various bacterial strains, suggesting their potential as therapeutic agents for bacterial infections.

Anti-inflammatory Applications

Some sulfonamide derivatives have shown potential as anti-inflammatory agents . Their ability to inhibit lipoxygenase makes them candidates for treating inflammatory ailments.

Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and exhibit significant antiproliferative activities . These compounds have been tested against lung and liver carcinoma cell lines, showing promising results.

Enzyme Inhibition

Sulfonamides have been used to interfere with the growth of bacteria by inhibiting one or more carbonic anhydrases present in bacteria, which is essential for their growth and proliferation .

Synthesis of Polymers

Sulfonimidates, a class of organosulfur compounds derived from sulfonamides, have been utilized as precursors for polymers . They have been employed in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

Drug Development

Sulfonamide derivatives are integral in the synthesis of compounds with therapeutic applications . For example, they have been used in the synthesis of CCR5 antagonists, which show promise in the prevention of human HIV-1 infection.

Computational Chemistry

Sulfonamide compounds have been the subject of computational studies to understand their structure and properties better. These studies are crucial for designing new molecules with desired biological activities .

Mechanism of Action

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-pentylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-3-4-8-12-18-17(20)16-15(11-13-23-16)19(2)24(21,22)14-9-6-5-7-10-14/h5-7,9-11,13H,3-4,8,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCNTWKXNLWZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-methylbenzenesulfonamido)-N-pentylthiophene-2-carboxamide

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